

A Comprehensive Technical Guide to Pivalolactone for Research and Drug Development

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Compound of Interest

Compound Name: **Pivalolactone**

Cat. No.: **B016579**

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Introduction: **Pivalolactone**, a heterocyclic compound, is a valuable monomer in polymer chemistry. Its unique strained four-membered ring structure facilitates ring-opening polymerization to produce **polypivalolactone** (PPVL), a linear polyester with notable properties. This guide provides an in-depth overview of **pivalolactone**'s chemical identity, properties, key experimental protocols, and its relevance in polymer synthesis for professionals in research and drug development.

Chemical Identification

Pivalolactone is systematically known as 3,3-dimethyl-2-oxetanone. Its identification is standardized across various chemical registries.

Identifier	Value	Reference
CAS Number	1955-45-9	[1] [2]
IUPAC Name	3,3-Dimethyl-2-oxetanone	[2] [3]
Molecular Formula	C ₅ H ₈ O ₂	[1] [2] [4]
Synonyms	α,α-Dimethyl-β-propiolactone, Pivalic acid lactone	[1] [3]

Physicochemical Properties

The physical and chemical characteristics of **pivalolactone** are crucial for its handling, storage, and application in synthesis.

Property	Value	Reference
Molecular Weight	100.12 g·mol ⁻¹	[2]
Appearance	Colorless liquid	
Boiling Point	51 °C @ 20 mmHg	[1]
Melting Point	-24.30 °C (Predicted)	[1]
Density	~1.0 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform	[1]

Experimental Protocols & Methodologies

Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for the purification and polymerization of **pivalolactone**.

Protocol 1: Purification of Pivalolactone

For high-purity applications, such as controlled polymerization, **pivalolactone** must be purified to remove impurities like water.

Objective: To purify **pivalolactone** by distillation over a drying agent.

Materials:

- **Pivalolactone** (commercial grade)
- Calcium hydride (CaH₂)
- Distillation apparatus

- Nitrogen or Argon gas source
- Receiving flask, cooled

Procedure:

- Place the commercial-grade **pivalolactone** into a round-bottom flask equipped with a magnetic stir bar.
- Add calcium hydride to the flask to act as a drying agent.
- Set up the distillation apparatus under a dry, inert atmosphere (Nitrogen or Argon).
- Heat the flask gently to initiate the distillation of **pivalolactone**. The process should be carried out under vacuum to lower the boiling point and prevent thermal degradation.^[5]
- Collect the purified **pivalolactone** distillate in a receiving flask cooled to -30 °C.^[5]
- Store the purified monomer under a nitrogen atmosphere at low temperatures (-30 °C) to prevent degradation or spontaneous polymerization.^[5]

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Pivalolactone

AROP is a common method to synthesize **polypivalolactone** (PPVL), often yielding a "living" polymer.^[6]

Objective: To synthesize **polypivalolactone** via anionic ring-opening polymerization.

Materials:

- Purified **pivalolactone** (PVL) monomer
- Anionic initiator (e.g., carboxylate potassium salt)
- Aprotic solvent (e.g., Tetrahydrofuran - THF)
- Inert atmosphere glovebox or Schlenk line

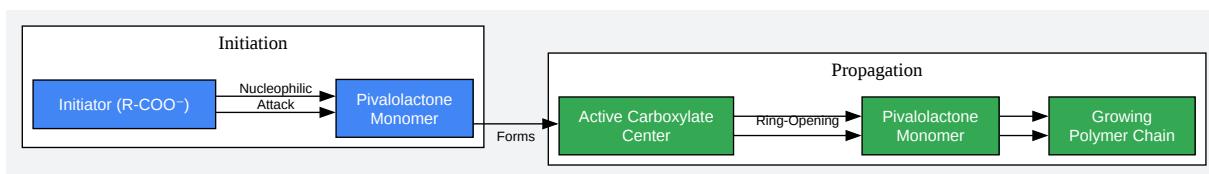
Procedure:

- All glassware must be rigorously dried and the reaction must be conducted under a strict inert atmosphere to prevent termination by protic impurities.
- Prepare a solution of the initiator, such as a polyisobutylene ω -carboxylate potassium salt, in an appropriate solvent within the reaction vessel.[7]
- Introduce the purified **pivalolactone** monomer to the initiator solution.
- The polymerization is initiated by the nucleophilic attack of the carboxylate anion on the β -lactone ring of the **pivalolactone** monomer.[8]
- Allow the reaction to proceed. The "living" nature of the polymerization means it will continue until all monomer is consumed or a quenching agent is added.[6]
- The resulting **poly(pivalolactone)** can be isolated and characterized.

Reaction Workflows and Polymerization Mechanisms

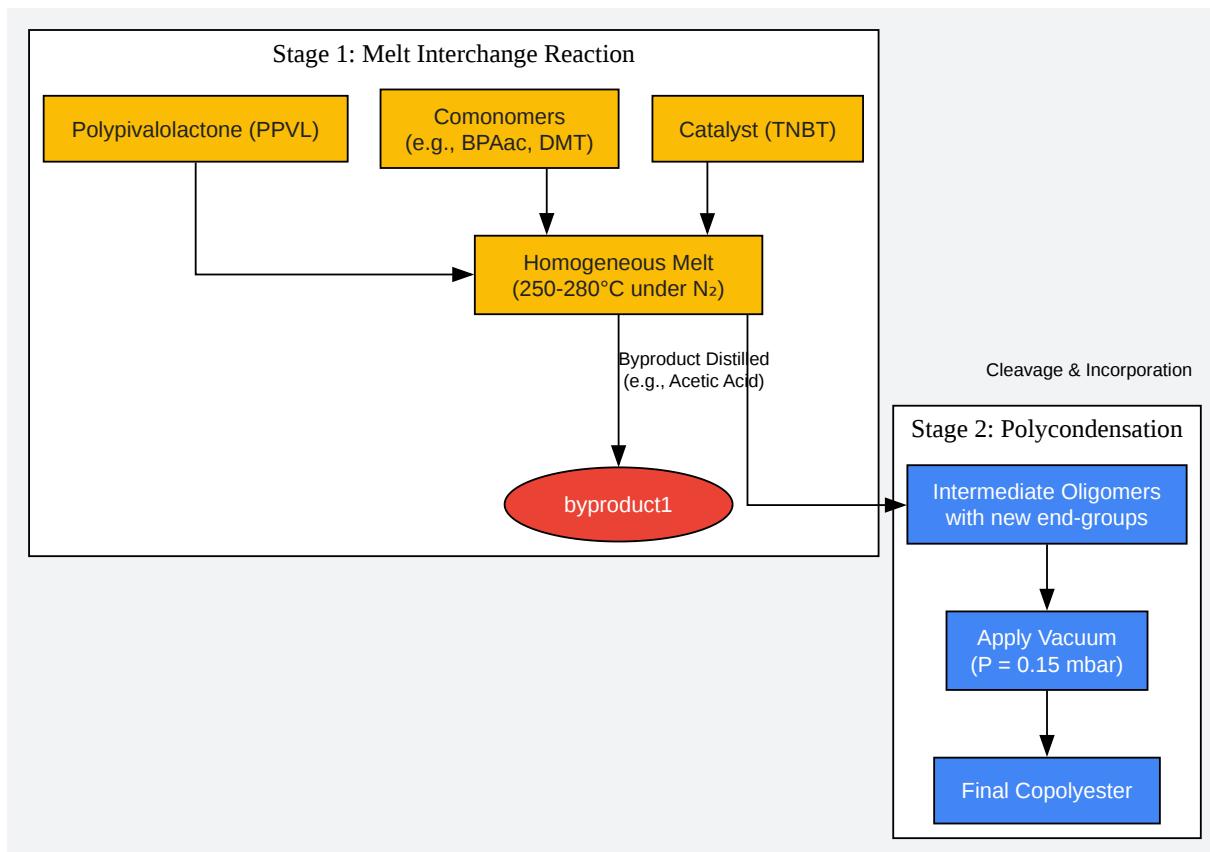
Visualizing complex chemical processes is key to understanding the underlying mechanisms.

The following diagrams illustrate the synthesis pathways involving **pivalolactone**.



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Caption: Anionic Ring-Opening Polymerization (AROP) of **Pivalolactone**.



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Caption: Two-stage melt process for copolyester synthesis from PPVL.[5]

Applications in Drug Development and Advanced Materials

While lactones like poly(ϵ -caprolactone) (PCL) and poly(lactide) (PLA) are widely studied for drug delivery, **polypivalolactone** (PPVL) and its copolymers also hold potential.[9]

Polyhydroxyalkanoates (PHAs), which are structurally related polyesters, are recognized for

their biocompatibility and biodegradability, making them suitable for drug delivery systems.[\[10\]](#) [\[11\]](#)

The synthesis of block copolymers containing PPVL is a key area of interest. For instance, creating diblock copolymers with an amorphous block and a crystalline PPVL block allows for materials with tailored thermal and mechanical properties.[\[8\]](#) The ability to form block copolymers, such as poly(isobutylene-*b*-**pivalolactone**), by combining different polymerization techniques opens avenues for developing novel thermoplastic elastomers or other advanced materials.[\[7\]](#) These materials could be explored for applications in medical devices, implants, and controlled-release drug formulations where specific mechanical properties and degradation profiles are required.

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